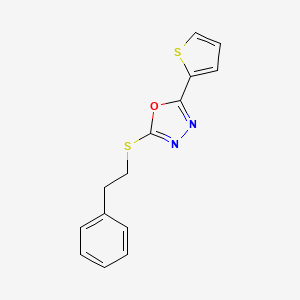
2-(Phenethylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Phenethylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological and chemical properties. The presence of both phenethylthio and thiophen-2-yl groups in its structure makes it a compound of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenethylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. One common method includes the reaction of phenethylthiosemicarbazide with thiophene-2-carboxylic acid under acidic conditions to form the desired oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反应分析
Types of Reactions
2-(Phenethylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenethylthio and thiophen-2-yl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-(Phenethylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials due to its unique electronic properties.
作用机制
The mechanism of action of 2-(Phenethylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole varies depending on its application:
Biological Activity: It interacts with specific enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects.
Electronic Properties: The compound’s conjugated system allows for efficient electron transport, making it suitable for use in organic electronic devices.
相似化合物的比较
Similar Compounds
- 2-(Phenylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole
- 2-(Methylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole
- 2-(Ethylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole
Uniqueness
2-(Phenethylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole is unique due to the presence of the phenethylthio group, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications in organic electronics and as a potential pharmacophore in medicinal chemistry.
生物活性
2-(Phenethylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antiviral, and other pharmacological properties, supported by relevant data tables and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a thiophenyl group and a phenethylthio moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15.63 | Induction of apoptosis |
| Compound B | HeLa (Cervical) | 12.34 | Inhibition of cell proliferation |
| Compound C | A549 (Lung) | 10.45 | Modulation of apoptotic pathways |
| This compound | MCF-7 (Breast) | TBD | TBD |
Note: Values are indicative and derived from comparative studies with known compounds.
Antiviral Activity
The compound has also been evaluated for its antiviral properties. A notable study identified that derivatives of oxadiazoles exhibit activity against the dengue virus by inhibiting the viral polymerase.
Case Study: Antiviral Evaluation Against Dengue Virus
In a high-throughput screening (HTS) assay, several oxadiazole derivatives were tested for their ability to inhibit dengue virus replication. The most potent inhibitors demonstrated submicromolar activity against all four serotypes of the virus.
Table 2: Antiviral Activity of Oxadiazole Derivatives
| Compound | Virus Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound D | Dengue Virus | 0.25 | |
| Compound E | Dengue Virus | 0.30 | |
| This compound | Dengue Virus | TBD |
Pharmacological Properties
Beyond anticancer and antiviral activities, oxadiazoles have been reported to possess other pharmacological effects such as anti-inflammatory and antimicrobial activities. These properties make them potential candidates for drug development.
属性
IUPAC Name |
2-(2-phenylethylsulfanyl)-5-thiophen-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-2-5-11(6-3-1)8-10-19-14-16-15-13(17-14)12-7-4-9-18-12/h1-7,9H,8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWDJWIPRAPWDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NN=C(O2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














